
6-(3-Trifluoromethoxyphenyl)picolinic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(3-Trifluoromethoxyphenyl)picolinic acid, or 6-(3-TFMP)PA, is a compound that is widely used in scientific research. It has many applications in the laboratory, both as a reagent and as a tool for studying biochemical and physiological effects.
科学的研究の応用
6-(3-TFMP)PA has many applications in the laboratory. It is widely used as a reagent in organic synthesis, particularly in the synthesis of pharmaceuticals and other compounds. It is also used as a tool to study the biochemical and physiological effects of various compounds. For example, 6-(3-TFMP)PA has been used to study the effects of drugs on the nervous system and to investigate the mechanisms of action of drugs.
作用機序
The mechanism of action of 6-(3-TFMP)PA is not fully understood. However, it is thought to act by inhibiting the activity of certain enzymes, such as the enzyme responsible for the breakdown of neurotransmitters. This inhibition can lead to an increase in the levels of neurotransmitters in the brain, which can have a variety of effects on behavior and cognition.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-(3-TFMP)PA are not yet fully understood. However, it is known to have an effect on the nervous system, as it has been shown to increase levels of certain neurotransmitters in the brain. This can lead to changes in behavior and cognition. It has also been shown to have an effect on the immune system, as it has been shown to increase the production of certain cytokines.
実験室実験の利点と制限
The use of 6-(3-TFMP)PA in laboratory experiments has several advantages. It is a simple and cost-effective synthesis method, making it an attractive option for laboratory use. It also has a wide range of applications, making it a versatile tool for studying biochemical and physiological effects. However, there are some limitations to its use in laboratory experiments. For example, its mechanism of action is not fully understood, making it difficult to predict the effects of different compounds. In addition, it is not always possible to control the levels of 6-(3-TFMP)PA in experiments, making it difficult to accurately measure its effects.
将来の方向性
There are many potential future directions for the use of 6-(3-TFMP)PA in scientific research. One potential direction is to further investigate its mechanism of action and biochemical and physiological effects. This could lead to a better understanding of how it works and how it can be used to study the effects of different compounds. Another potential direction is to develop new synthesis methods for 6-(3-TFMP)PA, which could make it more cost-effective and easier to use in laboratory experiments. Finally, further research could be conducted to explore the potential therapeutic applications of 6-(3-TFMP)PA, such as its use as a drug or supplement.
合成法
6-(3-TFMP)PA can be synthesized from 3-trifluoromethoxyphenylacetic acid and picolinic acid by a two-step process. First, the 3-trifluoromethoxyphenylacetic acid is reacted with sodium hydroxide to form 3-trifluoromethoxyphenylacetic acid sodium salt. Then, the sodium salt is reacted with picolinic acid in the presence of a catalyst to form 6-(3-TFMP)PA. This synthesis method is simple and cost-effective, making it an attractive option for laboratory use.
特性
IUPAC Name |
6-[3-(trifluoromethoxy)phenyl]pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F3NO3/c14-13(15,16)20-9-4-1-3-8(7-9)10-5-2-6-11(17-10)12(18)19/h1-7H,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNXVJZWPKGUBNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)C2=NC(=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20647077 |
Source


|
| Record name | 6-[3-(Trifluoromethoxy)phenyl]pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20647077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
887983-58-6 |
Source


|
| Record name | 6-[3-(Trifluoromethoxy)phenyl]pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20647077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
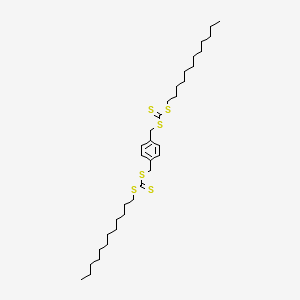
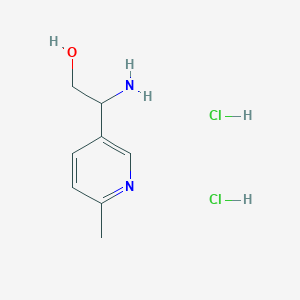
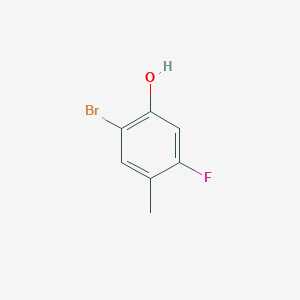
![[2-Chloro-5-(propan-2-yl)phenyl]methanol](/img/structure/B6334778.png)
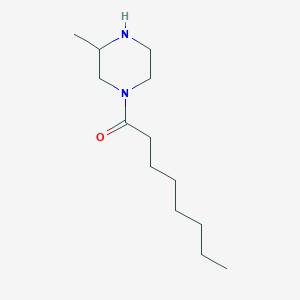
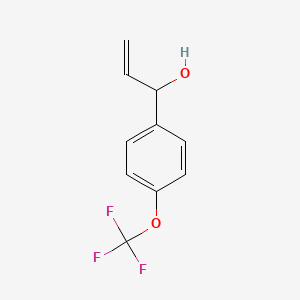

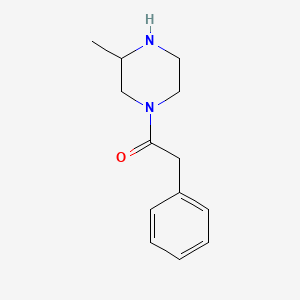

![2-(Acetoxymethyl)-3-(7,7-dimethyl-1-oxo-3,4,7,8-tetrahydro-1H-cyclopenta[4,5]pyrrolo[1,2-a]pyrazin-2(6H)-yl)phenylboronic acid pinacol ester](/img/structure/B6334840.png)




